1-Benzyl-2-(4-chlorophenyl)aziridine
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Overview
Description
1-Benzyl-2-(4-chlorophenyl)aziridine is an organic compound that belongs to the class of aziridines. Aziridines are three-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a benzyl group and a 4-chlorophenyl group attached to the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-2-(4-chlorophenyl)aziridine can be synthesized through various methods. One common method involves the cyclization of haloamines or amino alcohols. For instance, the reaction of N-tosyl imines with in situ generated iodomethyllithium allows for the efficient synthesis of aziridines . Another method involves the ring closure of amino alcohols using a base-induced sulfate elimination .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the use of oxide catalysts and high temperatures to effect the dehydration of amino alcohols . This process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-(4-chlorophenyl)aziridine undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different products.
Oxidation: Aziridines can be oxidized to form aziridine N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Peracids, hydrogen peroxide
Bases: Sodium hydroxide, potassium carbonate
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic ring opening with amines can lead to the formation of amino alcohols, while oxidation can produce aziridine N-oxides .
Scientific Research Applications
1-Benzyl-2-(4-chlorophenyl)aziridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials through ring-opening polymerization.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(4-chlorophenyl)aziridine involves its highly strained ring structure, which makes it reactive towards nucleophiles. The aziridine ring can be opened by nucleophilic attack, leading to the formation of various products. This reactivity is due to the angle strain in the three-membered ring, which makes the nitrogen atom more electrophilic .
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound of aziridines, with a simpler structure and similar reactivity.
Azetidine: A four-membered ring analog of aziridine, with different reactivity and applications.
Mitomycin C: An aziridine-containing chemotherapeutic agent with antitumor activity.
Uniqueness
1-Benzyl-2-(4-chlorophenyl)aziridine is unique due to the presence of both benzyl and 4-chlorophenyl groups, which impart specific chemical properties and reactivity.
Properties
CAS No. |
575464-16-3 |
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Molecular Formula |
C15H14ClN |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
1-benzyl-2-(4-chlorophenyl)aziridine |
InChI |
InChI=1S/C15H14ClN/c16-14-8-6-13(7-9-14)15-11-17(15)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2 |
InChI Key |
BWOWTHDYZLKGDX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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